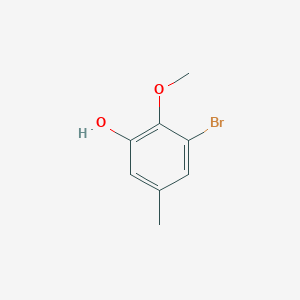
1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4’-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane is an organic compound characterized by the presence of two benzyloxyphenyl groups attached to a tetrafluoroethane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4’-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane typically involves the reaction of 4-benzyloxyphenyl derivatives with tetrafluoroethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include benzyloxyphenyl halides and tetrafluoroethylene, with the reaction often catalyzed by a suitable base or catalyst to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1,2-Bis(4’-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the benzyloxy groups or the tetrafluoroethane backbone.
Substitution: The compound can participate in substitution reactions, where the benzyloxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups may yield benzoic acid derivatives, while reduction can lead to the formation of alcohols or alkanes.
科学的研究の応用
1,2-Bis(4’-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,2-Bis(4’-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane involves its interaction with molecular targets through its benzyloxyphenyl groups and tetrafluoroethane backbone. These interactions can influence various pathways and processes, depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2-Bis(4-benzyloxyphenyl)-1,2-diphenylethylene: Similar structure but with a diphenylethylene backbone.
1,2-Bis(4-benzyloxyphenyl)diselane: Contains diselane instead of tetrafluoroethane.
Uniqueness
1,2-Bis(4’-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane is unique due to its tetrafluoroethane backbone, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
IUPAC Name |
1-phenylmethoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenylmethoxyphenyl)ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F4O2/c29-27(30,23-11-15-25(16-12-23)33-19-21-7-3-1-4-8-21)28(31,32)24-13-17-26(18-14-24)34-20-22-9-5-2-6-10-22/h1-18H,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHAXXVRSALMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(C3=CC=C(C=C3)OCC4=CC=CC=C4)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6316603.png)
![2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B6316610.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]formamide](/img/structure/B6316622.png)
![Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B6316630.png)

![2,6-Bis-[1-(4-tert-butyl-2,6-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6316643.png)




![2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine](/img/structure/B6316668.png)



